molecular formula C14H10O4 B14684200 Benzoic acid, 3-(benzoyloxy)- CAS No. 28547-22-0

Benzoic acid, 3-(benzoyloxy)-

Katalognummer: B14684200
CAS-Nummer: 28547-22-0
Molekulargewicht: 242.23 g/mol
InChI-Schlüssel: MEUAICCVSAZKMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 3-(benzoyloxy)-: is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzoyloxy group attached to the third position of the benzoic acid molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 3-(benzoyloxy)- typically involves the esterification of benzoic acid with benzoyl chloride in the presence of a catalyst such as pyridine. The reaction is carried out in an organic solvent like acetone. The general reaction scheme is as follows:

C6H5COOH+C6H5COClC6H5COOCOC6H5+HCl\text{C}_6\text{H}_5\text{COOH} + \text{C}_6\text{H}_5\text{COCl} \rightarrow \text{C}_6\text{H}_5\text{COOCOC}_6\text{H}_5 + \text{HCl} C6​H5​COOH+C6​H5​COCl→C6​H5​COOCOC6​H5​+HCl

Industrial Production Methods: Industrial production of benzoic acid, 3-(benzoyloxy)- may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization and distillation are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: Benzoic acid, 3-(benzoyloxy)- can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can convert the benzoyloxy group to a hydroxyl group, yielding hydroxybenzoic acid.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Hydroxybenzoic acid.

    Substitution: Halogenated benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Benzoic acid, 3-(benzoyloxy)- is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds.

Biology: In biological research, this compound can be used to study the effects of aromatic carboxylic acids on cellular processes and enzyme activities.

Industry: In the industrial sector, benzoic acid, 3-(benzoyloxy)- is used in the manufacture of polymers, resins, and plasticizers, contributing to the production of high-performance materials.

Wirkmechanismus

The mechanism of action of benzoic acid, 3-(benzoyloxy)- involves its interaction with cellular targets, such as enzymes and receptors. The benzoyloxy group can modulate the compound’s binding affinity and specificity, influencing its biological activity. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

    Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.

    Salicylic acid: An aromatic carboxylic acid with a hydroxyl group, known for its use in acne treatment.

    Acetylsalicylic acid (Aspirin): A derivative of salicylic acid with anti-inflammatory and analgesic properties.

Uniqueness: Benzoic acid, 3-(benzoyloxy)- is unique due to the presence of the benzoyloxy group, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

28547-22-0

Molekularformel

C14H10O4

Molekulargewicht

242.23 g/mol

IUPAC-Name

3-benzoyloxybenzoic acid

InChI

InChI=1S/C14H10O4/c15-13(16)11-7-4-8-12(9-11)18-14(17)10-5-2-1-3-6-10/h1-9H,(H,15,16)

InChI-Schlüssel

MEUAICCVSAZKMX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.